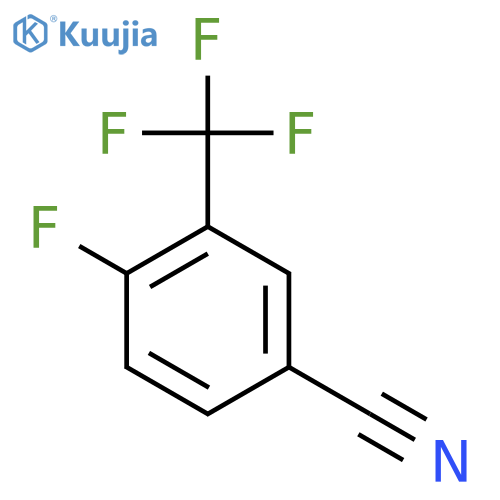Cas no 67515-59-7 (4-Fluoro-3-(trifluoromethyl)benzonitrile)

67515-59-7 structure
商品名:4-Fluoro-3-(trifluoromethyl)benzonitrile
4-Fluoro-3-(trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-(trifluoromethyl)benzonitrile
- 3-(TRIFLUOROMETHYL)-4-FLUOROBENZONITRILE
- 5-CYANO-2-FLUOROBENZOTRIFLUORIDE
- BUTTPARK 45\01-76
- 5-Cyano-2-fluorobenzotrifluoride~alpha,alpha,alpha,4-Tetrafluoro-m-tolunitrile
- 4-Fluoro-3-(Trifluromethyl)Benzonitrile
- 4-Fluoro-3-Trifluoromethylbenzonitrile 3-Trifluoromethyl-4-fluorobenzonitrile
- à,à,à,4-tetrafluoro-m-tolunitrile
- 3-trifluoromethyl-4-fluorobenzonitrile
- 4-cyano-(2-trifluoromethyl)fluorobenzene
- 4-fluoro-3-(trifluoromethyl)benzenecarbonitrile
- 4-fluoro-3-trifluoromethylbenzonitrile
- F0979
- AKOS005254945
- SCHEMBL185191
- SY006745
- AM20040997
- 4-Fluoro-3-trifluoromethyl benzonitrile
- CS-W015971
- EN300-114576
- FT-0618470
- MFCD00061284
- 4-fluoro-3-tri-fluoromethylbenzonitrile
- Benzonitrile, 4-fluoro-3-(trifluoromethyl)-
- 4-fluoro-3-(trifluoromethyl)-benzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzonitrile, AldrichCPR
- FT-0727509
- PS-8416
- 3-trifluoromethyl 4-fluoro-benzonitrile
- A1771
- DTXSID60217859
- CK2148
- AC-4095
- 4-Fluoro-3-trifluoromethyl-benzonitrile
- 67515-59-7
- AB02413
- 5-cyano-2-fluorobenzotrifluoride;4-fluoro-3-(trifluoromethyl)benzenecarbonitrile;
- DTXCID60140350
- DB-024242
- 773669-57-1
-
- MDL: MFCD00061284
- インチ: 1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
- InChIKey: CQZQCORFYSSCFY-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C#N)=CC=1C(F)(F)F
- BRN: 1960344
計算された属性
- せいみつぶんしりょう: 189.02000
- どういたいしつりょう: 189.02
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 23.8A^2
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.4
- ゆうかいてん: 66.0 to 70.0 deg-C
- ふってん: 194 ºC
- フラッシュポイント: 193-195℃
- 屈折率: 0.44
- すいようせい: Insoluble in water.
- PSA: 23.79000
- LogP: 2.71618
- ようかいせい: 水に溶けない。
4-Fluoro-3-(trifluoromethyl)benzonitrile セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:3276
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:



- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
- セキュリティ用語:6.1
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22; R36/37/38
4-Fluoro-3-(trifluoromethyl)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Fluoro-3-(trifluoromethyl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A180950-5g |
4-Fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 99+% | 5g |
$10.0 | 2025-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039602-500g |
4-Fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 98% | 500g |
¥3751.00 | 2024-05-04 | |
| Enamine | EN300-114576-25.0g |
4-fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 95% | 25g |
$66.0 | 2023-06-09 | |
| TRC | F598618-2.5g |
4-Fluoro-3-trifluoromethylbenzonitrile |
67515-59-7 | 2.5g |
$87.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016419-100g |
4-Fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 98% | 100g |
¥709 | 2024-05-22 | |
| Fluorochem | 002223-5g |
4-Fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 97% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | 002223-100g |
4-Fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 97% | 100g |
£92.00 | 2022-02-28 | |
| TRC | F598618-5g |
4-Fluoro-3-trifluoromethylbenzonitrile |
67515-59-7 | 5g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | PC4373P-100g |
4-Fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 97% | 100g |
£116.00 | 2024-05-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F61190-25g |
4-Fluoro-3-(trifluoromethyl)benzonitrile |
67515-59-7 | 98% | 25g |
¥268.0 | 2023-09-07 |
4-Fluoro-3-(trifluoromethyl)benzonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:67515-59-7)4-Fluoro-3-(trifluoromethyl)benzonitrile
注文番号:A1771
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:05
価格 ($):404.0
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:67515-59-7)
注文番号:SFD930
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):
4-Fluoro-3-(trifluoromethyl)benzonitrile 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
67515-59-7 (4-Fluoro-3-(trifluoromethyl)benzonitrile) 関連製品
- 231953-38-1(3-Fluoro-4-(trifluoromethyl)benzonitrile)
- 146070-34-0(2-Fluoro-4-(trifluoromethyl)benzonitrile)
- 4088-84-0(2-Fluoro-5-(trifluoromethyl)benzonitrile)
- 146070-35-1(2-Fluoro-3-(trifluoromethyl)benzonitrile)
- 261951-81-9(3-Fluoro-2-trifluoromethylbenzonitrile)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:67515-59-7)4-氟-3-(三氟甲基)苯腈

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:67515-59-7)4-Fluoro-3-(trifluoromethyl)benzonitrile

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









